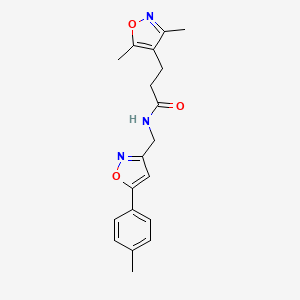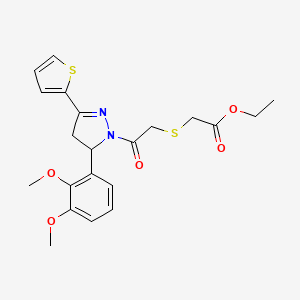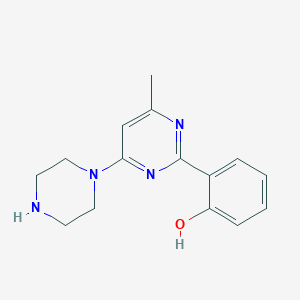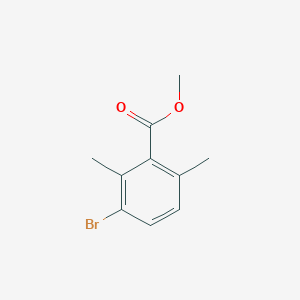![molecular formula C7H14ClNOS B2918170 3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride CAS No. 2375274-52-3](/img/structure/B2918170.png)
3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride, also known as Lobeline hydrochloride, is a naturally occurring alkaloid found in several plant species, including Lobelia inflata. It has been used for centuries as a traditional medicine to treat respiratory ailments, such as asthma, bronchitis, and coughs. In recent years, lobeline hydrochloride has gained attention for its potential therapeutic applications in addiction treatment and neurological disorders.
Wissenschaftliche Forschungsanwendungen
However, scientific research often explores the applications of various compounds through related studies on similar structures or functionalities. For example, research on nitrogen heterocycles, a broad category of compounds that might share structural similarities or reactive characteristics with the compound , is extensive. Nitrogen heterocycles are crucial in pharmaceuticals, with analyses revealing their significant presence in FDA-approved drugs due to their structural and functional versatility (Vitaku, Smith, & Njardarson, 2014). These compounds' applications span various therapeutic areas, showcasing the potential for broad applicability in medical and pharmaceutical research.
Further, the development and application of nanoparticles, including metal oxides like titanium dioxide, for medical therapies highlight the ongoing innovation in utilizing complex compounds for health-related applications. Titanium dioxide nanoparticles, for instance, have shown promise in photodynamic therapy for treating maladies ranging from psoriasis to cancer, owing to their ability to produce reactive oxygen species under certain conditions (Ziental et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3λ4-thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS.ClH/c9-10-4-6-1-7(5-10)3-8-2-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXVWYRFOVIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CS(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918087.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)
![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)



![7-thiomorpholino-3-(2-(thiophen-2-yl)ethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918096.png)

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2918100.png)
![benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2918102.png)
![ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2918104.png)
![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2918106.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B2918108.png)